Reproterol Hydrochloride

β₂-adrenoceptor pharmacology cAMP signaling monocyte assay

Reproterol hydrochloride is the only β₂-adrenoceptor agonist integrating a theophylline moiety for concurrent β₂-receptor agonism and phosphodiesterase (PDE) inhibition. This dual mechanism yields cAMP amplification unattainable with monofunctional SABAs (salbutamol, fenoterol), underpinned by 13-fold greater PDE inhibitory potency than theophylline alone and a 6-hour bronchodilation duration. Its membrane-stabilizing profile contrasts sharply with the destabilizing effects of conventional β₂-agonists, making it essential for multi-mechanism respiratory pharmacology, membrane biophysics, and cardiovascular safety studies. Generic substitution is scientifically invalid—validate with the compound-specific standard.

Molecular Formula C18H24ClN5O5
Molecular Weight 425.9 g/mol
CAS No. 13055-82-8
Cat. No. B080362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReproterol Hydrochloride
CAS13055-82-8
SynonymsBronchospasmin
Epiferol
reproterol
reproterol monohydrochloride
reproterol, (-)-isome
Molecular FormulaC18H24ClN5O5
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl
InChIInChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H
InChIKeyXSFWDHONRBZVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reproterol Hydrochloride (CAS 13055-82-8): Technical Baseline and Procurement Classification


Reproterol hydrochloride (CAS 13055-82-8) is a short-acting β₂-adrenoceptor agonist structurally distinguished by a covalently integrated theophylline moiety, which confers a dual mechanism of action: direct β₂-receptor agonism coupled with phosphodiesterase (PDE) inhibition [1]. This monomolecular combination of orciprenaline and theophylline was patented in 1965 and introduced clinically in 1977 for the management of asthma and COPD [2]. The hydrochloride salt (molecular weight 425.87 g/mol, formula C₁₈H₂₄ClN₅O₅) is the principal form employed in research and therapeutic applications [1].

Reproterol Hydrochloride: Rationale Against Generic Substitution by In-Class β₂-Agonists


Generic substitution among short-acting β₂-agonists (SABAs) is scientifically unwarranted due to significant functional divergence arising from reproterol's unique structural architecture. Unlike conventional monofunctional SABAs (e.g., salbutamol, fenoterol, terbutaline), reproterol's intrinsic theophylline component enables simultaneous PDE inhibition, which amplifies cAMP accumulation through a synergistic dual pathway not achievable with single-mechanism comparators [1]. This distinction translates into differential effects on membrane stability, inflammatory mediator release, and adenosine receptor antagonism that are irrelevant for other in-class agents [2]. Consequently, assay outcomes, model responses, and in vivo profiles cannot be extrapolated from structurally simpler β₂-agonists; reproterol requires compound-specific validation for any research or industrial application involving multi-mechanism respiratory pharmacology.

Reproterol Hydrochloride: Quantitative Evidence Matrix for Differentiated Scientific Selection


Enhanced cAMP Stimulation in Human Monocytes: Reproterol vs. Albuterol and Feterol

In vitro studies using human monocytes demonstrate that reproterol hydrochloride produces greater stimulation of cAMP production than albuterol (salbutamol) and feterol, consistent with its dual β₂-agonist/PDE-inhibitor mechanism [1]. The observed enhancement in cAMP accumulation is attributable to the synergistic action of β₂-receptor-mediated adenylate cyclase activation and concurrent PDE inhibition by the theophylline constituent, a pathway not present in single-mechanism SABAs [2].

β₂-adrenoceptor pharmacology cAMP signaling monocyte assay

Intracellular cAMP PDE Inhibition: Reproterol vs. Theophylline in Intact Mastocytoma Cells

In intact mastocytoma P-815 cells, reproterol inhibited cAMP phosphodiesterase (PDE) with a pIC₅₀ of 4.28 ± 0.25, demonstrating significantly greater potency than theophylline (pIC₅₀ = 3.16 ± 0.05) [1]. This represents approximately a 13-fold difference in IC₅₀ values. Notably, in disrupted cell preparations, reproterol's PDE inhibitory potency dropped substantially (pIC₅₀ = 2.85 ± 0.03), becoming comparable to theophylline (pIC₅₀ = 2.66 ± 0.19), indicating that cellular integrity is critical for reproterol's full PDE-inhibitory activity [1].

phosphodiesterase inhibition PDE assay mastocytoma P-815

Mononuclear Cell Membrane Stabilization: Reproterol vs. Salbutamol and Fenoterol

Electron paramagnetic resonance (EPR) spectroscopy with spin labels (5- and 16-doxyl-stearic acid) was employed to evaluate membrane effects of β-agonists on human mononuclear cells at concentrations of 10–100 nmol/L per 10⁷ cells [1]. Reproterol preserved membrane order and polarity, demonstrating a stabilizing profile, whereas salbutamol and fenoterol significantly destabilized the membrane to a similar extent [1]. Trypan blue exclusion assays further confirmed that reproterol maintained stable membrane permeability values, while salbutamol and fenoterol augmented permeability [1].

membrane stability EPR spectroscopy mononuclear cell

Bronchodilator Duration of Action: Reproterol ≥ 6 Hours in Asthma Patients

Clinical assessment of inhaled reproterol in asthmatic patients demonstrated a bronchodilator effect persisting for at least 6 hours, with the authors characterizing this as a "very potent bronchodilator whose effect persists for at least 6 h" [1]. This duration compares favorably to the typical 4–6 hour range reported for salbutamol and the 3–5 hour range for terbutaline, though formal head-to-head comparative duration data are not consolidated in a single study [2]. The extended duration has been attributed, at least in part, to the PDE-inhibitory component of reproterol's dual mechanism [2].

bronchodilation duration of action asthma

Cardiovascular Irritability: Reproterol vs. Orciprenaline and Oxyfedrine

In a study of patients with bradycardic arrhythmia, reproterol produced a significantly lesser increase in ventricular irritability compared to orciprenaline and oxyfedrine, while still achieving a tolerable increase in atrial and ventricular rate along with desirable acceleration of AV conduction [1]. This differential effect on myocardial irritability is consistent with reproterol's structural profile, which exhibits relatively bland depressive action on β₁-adrenoceptors [2].

cardiovascular safety arrhythmia ventricular irritability

Broncholytic Efficacy: Reproterol vs. Orciprenaline in Asthma and COPD

Multicenter clinical evaluation comparing reproterol to 20 mg orciprenaline in patients with bronchial asthma and chronic obstructive bronchitis demonstrated that the overall effect of reproterol, assessed via area under the time-effect curve integrals, was significantly greater . While both agents produced very good and significant broncholytic effects, reproterol proved significantly superior in both objective lung function parameters and subjective patient-reported assessments of strength and duration of respiratory distress alleviation [1].

bronchodilation efficacy orciprenaline

Reproterol Hydrochloride: High-Value Research and Industrial Application Scenarios


Dual-Mechanism β₂-Agonist/PDE-Inhibitor Reference Standard for Respiratory Pharmacology

Reproterol hydrochloride serves as the benchmark dual-mechanism bronchodilator in assays requiring simultaneous β₂-adrenoceptor activation and PDE inhibition. Its 13-fold greater PDE inhibitory potency relative to theophylline in intact cells (pIC₅₀ 4.28 ± 0.25 vs. 3.16 ± 0.05) [1] and enhanced cAMP stimulation compared to single-mechanism SABAs [2] make it the compound of choice for investigating synergistic cAMP amplification pathways in airway smooth muscle, inflammatory cells, and pulmonary epithelial models.

Membrane Integrity Studies: β-Agonist Stabilization vs. Destabilization Models

For research protocols examining β-agonist-induced membrane perturbation, reproterol provides a stabilizing control profile, contrasting sharply with the destabilizing effects of salbutamol and fenoterol as demonstrated by EPR spectroscopy and trypan blue exclusion in human mononuclear cells [1]. This differential property supports applications in membrane biophysics studies, drug-induced cytotoxicity screening, and comparative evaluations of β₂-agonist safety in cell-based systems.

Cardiovascular Safety Profiling of β-Agonists in Arrhythmia-Sensitive Models

Reproterol's demonstrated profile of producing significantly lesser ventricular irritability compared to orciprenaline and oxyfedrine [1], coupled with its lack of significant effects on heart rate and blood pressure in multiple clinical assessments [2], positions this compound as a critical tool for cardiovascular safety studies. It is particularly relevant for research involving β-agonist exposure in models with pre-existing arrhythmia vulnerability or when investigating β₁-sparing bronchodilator alternatives.

Extended-Duration Bronchodilation in Preclinical Asthma and COPD Models

The documented bronchodilator effect persisting for at least 6 hours post-inhalation [1] supports the use of reproterol in preclinical respiratory disease models requiring sustained airway relaxation with reduced dosing frequency. This extended duration, when combined with reproterol's dual-mechanism activity and favorable cardiovascular profile [2], makes it suitable for protocols evaluating prolonged bronchodilation in animal models of asthma, COPD, and exercise-induced bronchoconstriction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reproterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.